![molecular formula C13H14N2O4S B5754936 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide, commonly known as MSRA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its ability to inhibit certain enzymes and has shown promise in treating various diseases.
作用機序
The mechanism of action of MSRA involves the inhibition of certain enzymes, including histone deacetylases and carbonic anhydrases. By inhibiting these enzymes, MSRA can modulate gene expression and regulate pH in the body. This mechanism of action has been studied in various diseases and has shown promise as a potential therapeutic approach.
Biochemical and Physiological Effects:
MSRA has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate gene expression, regulate pH, and inhibit tumor growth in cancer cells. MSRA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MSRA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. MSRA is also stable in various conditions and can be easily synthesized in large quantities. However, MSRA also has limitations for lab experiments. It can be toxic at high concentrations and may have off-target effects on other enzymes in the body.
将来の方向性
There are several future directions for research on MSRA. One area of research is to further investigate its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is to develop more specific inhibitors of histone deacetylases and carbonic anhydrases, which may have fewer off-target effects than MSRA. Additionally, further studies are needed to investigate the toxicity and safety of MSRA in vivo and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, MSRA is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. Its mechanism of action involves the inhibition of certain enzymes, and it has shown promise in treating various diseases. MSRA has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, MSRA is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
合成法
The synthesis of MSRA involves the reaction of 3-nitro-4-methylsulfonylaniline with furfurylamine in the presence of a catalyst. This reaction results in the formation of MSRA as a white solid. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
MSRA has been studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. Histone deacetylases are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic benefits in cancer, neurodegenerative diseases, and inflammatory disorders. Carbonic anhydrases are involved in the regulation of pH in the body, and their inhibition has been shown to have therapeutic benefits in glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15(20(2,17)18)11-6-3-5-10(9-11)14-13(16)12-7-4-8-19-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGDQBVRUZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

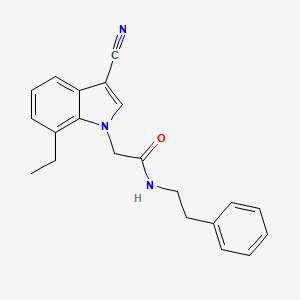
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

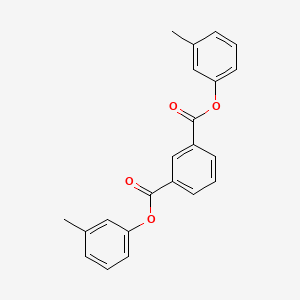
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
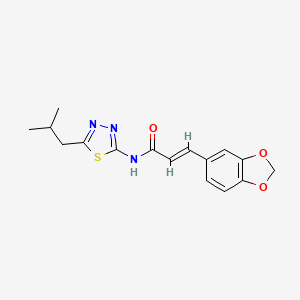

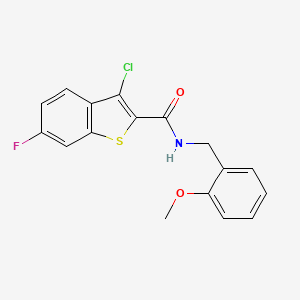
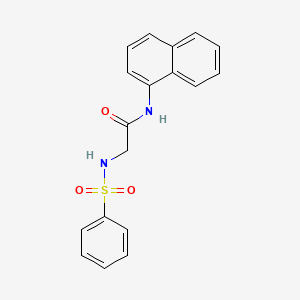
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
